molecular formula C7H15NO5 B12625439 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol CAS No. 921192-41-8

2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Cat. No.: B12625439
CAS No.: 921192-41-8
M. Wt: 193.20 g/mol
InChI Key: ZJRUOSSQTZGFJV-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a compound known for its unique chemical structure and significant biological activities. It acts as a powerful antioxidant and anti-inflammatory agent, making it effective in managing oxidative stress-related disorders. Additionally, it has shown promising results in the treatment of neurodegenerative diseases and cancer due to its potential cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of protective groups to ensure the selective formation of the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound with enhanced biological activity.

Scientific Research Applications

2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects in treating oxidative stress-related disorders, neurodegenerative diseases, and cancer. Additionally, it has industrial applications in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. As an antioxidant, it scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. In cancer treatment, it induces cytotoxic effects by interfering with cellular signaling pathways and promoting apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol include other pyrrolidine derivatives and hydroxymethyl-substituted compounds. Examples include 3,4-Pyrrolidinediol and 1-(cyclopropylmethyl)-2-[(1S)-1,2-dihydroxyethyl]-, which share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of antioxidant, anti-inflammatory, and cytotoxic properties.

Properties

CAS No.

921192-41-8

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C7H15NO5/c9-1-3-6(12)7(13)5(8-3)4(11)2-10/h3-13H,1-2H2

InChI Key

ZJRUOSSQTZGFJV-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(N1)C(CO)O)O)O)O

Origin of Product

United States

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